molecular formula C9H4F2O2S B6210990 5,7-difluoro-1-benzothiophene-3-carboxylic acid CAS No. 1696775-92-4

5,7-difluoro-1-benzothiophene-3-carboxylic acid

Cat. No.: B6210990
CAS No.: 1696775-92-4
M. Wt: 214.19 g/mol
InChI Key: TVTQIDWFBFPZPJ-UHFFFAOYSA-N
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Description

5,7-difluoro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H4F2O2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The presence of fluorine atoms at positions 5 and 7 on the benzothiophene ring enhances its chemical properties, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-1-benzothiophene-3-carboxylic acid typically involves the introduction of fluorine atoms onto the benzothiophene ring followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-difluoro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-difluoro-1-benzothiophene-3-carboxylic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,7-difluoro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions with the biological system .

Comparison with Similar Compounds

Similar Compounds

    1-benzothiophene-3-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    5-fluoro-1-benzothiophene-3-carboxylic acid: Contains a single fluorine atom, leading to intermediate properties between the non-fluorinated and difluorinated derivatives.

    7-fluoro-1-benzothiophene-3-carboxylic acid: Similar to 5-fluoro derivative but with fluorine at a different position.

Uniqueness

5,7-difluoro-1-benzothiophene-3-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the benzothiophene ring. This dual fluorination enhances its chemical stability, reactivity, and potential biological activity compared to its non-fluorinated and mono-fluorinated counterparts .

Properties

CAS No.

1696775-92-4

Molecular Formula

C9H4F2O2S

Molecular Weight

214.19 g/mol

IUPAC Name

5,7-difluoro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C9H4F2O2S/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)

InChI Key

TVTQIDWFBFPZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CS2)C(=O)O)F)F

Purity

95

Origin of Product

United States

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